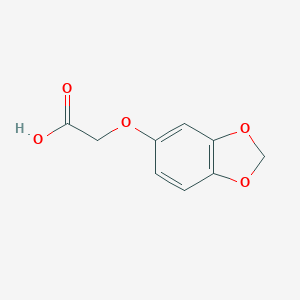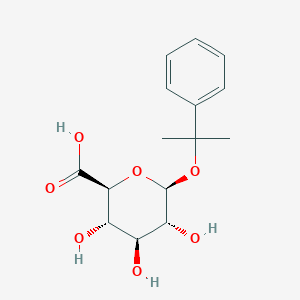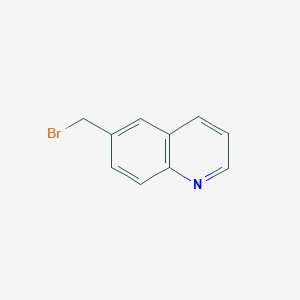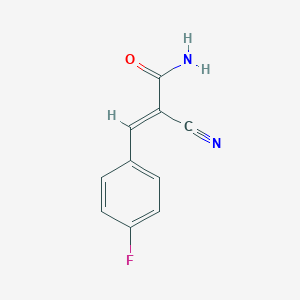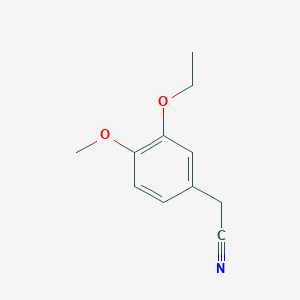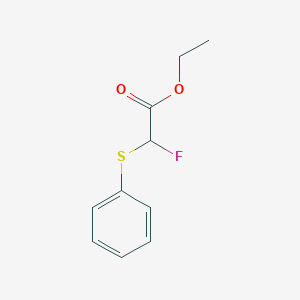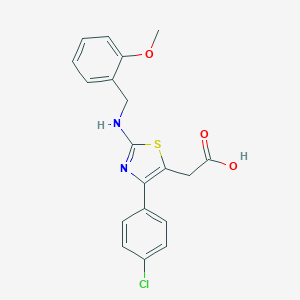
Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxybenzylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxybenzylamino)-, also known as TACB, is a synthetic compound that has been extensively studied for its potential use in scientific research. TACB is a derivative of thiazole-5-acetic acid and is known to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxybenzylamino)- is not fully understood. However, it is believed to act by inhibiting the synthesis of prostaglandins, which are involved in the inflammatory response. Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxybenzylamino)- may also act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins.
Effets Biochimiques Et Physiologiques
Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxybenzylamino)- has been shown to exhibit a range of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities. Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxybenzylamino)- has also been shown to inhibit the growth of cancer cells. Additionally, Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxybenzylamino)- has been shown to have a protective effect on the liver and to improve the function of the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxybenzylamino)- has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxybenzylamino)- is also relatively stable and has a long shelf life. However, Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxybenzylamino)- has some limitations for use in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxybenzylamino)- may have some toxic effects at high doses.
Orientations Futures
There are several future directions for research on Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxybenzylamino)-. One area of research is the development of new synthesis methods for Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxybenzylamino)- that are more efficient and have higher yields. Another area of research is the elucidation of the mechanism of action of Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxybenzylamino)-. This could help to identify new therapeutic targets for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to determine the safety and toxicity of Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxybenzylamino)-, particularly at high doses.
Méthodes De Synthèse
Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxybenzylamino)- can be synthesized using a multistep process. The first step involves the synthesis of 2-(o-methoxybenzylamino)-4-(p-chlorophenyl)thiazole-5-acetic acid, which is then reacted with phosphorus oxychloride to form Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxybenzylamino)-. The overall yield of the synthesis process is around 50%.
Applications De Recherche Scientifique
Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxybenzylamino)- has been extensively studied for its potential use in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic activities. Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxybenzylamino)- has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
102612-89-5 |
|---|---|
Nom du produit |
Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxybenzylamino)- |
Formule moléculaire |
C19H17ClN2O3S |
Poids moléculaire |
388.9 g/mol |
Nom IUPAC |
2-[4-(4-chlorophenyl)-2-[(2-methoxyphenyl)methylamino]-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C19H17ClN2O3S/c1-25-15-5-3-2-4-13(15)11-21-19-22-18(16(26-19)10-17(23)24)12-6-8-14(20)9-7-12/h2-9H,10-11H2,1H3,(H,21,22)(H,23,24) |
Clé InChI |
MSCUALQUKYBRAV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)Cl |
SMILES canonique |
COC1=CC=CC=C1CNC2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)Cl |
Autres numéros CAS |
102612-89-5 |
Synonymes |
2-[4-(4-chlorophenyl)-2-[(2-methoxyphenyl)methylamino]-1,3-thiazol-5-y l]acetic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide](/img/structure/B12624.png)
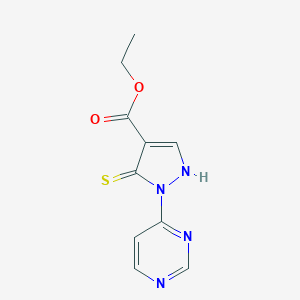
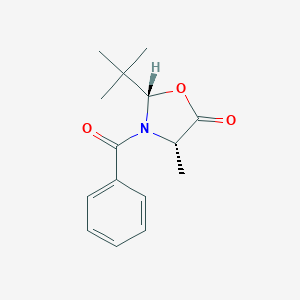

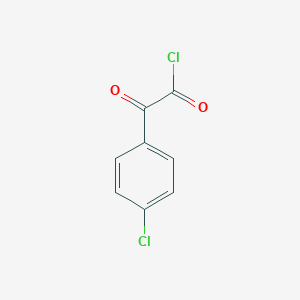
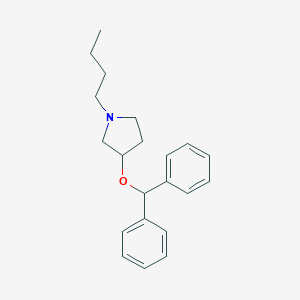
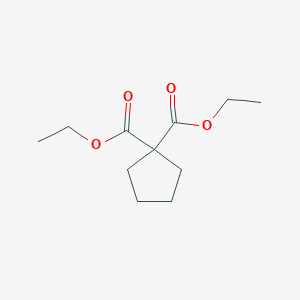
![6-[(tert-butyldimethylsilyl)oxy]-1H-indole](/img/structure/B12634.png)
